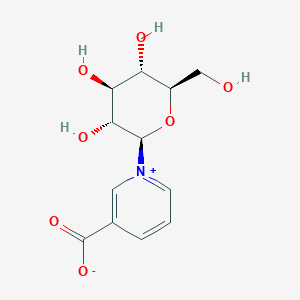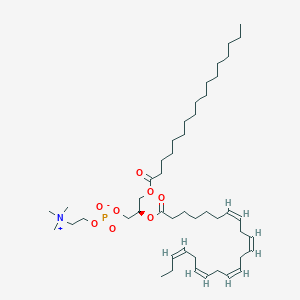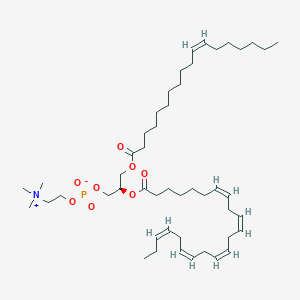
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups at C-1 and C-2 are (11Z)-octadecenoyl and (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl respectively. It derives from a cis-vaccenic acid and a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid.
Scientific Research Applications
Lipid-Linked Desaturation and Acylation : Studies have shown that analogous substrates to 1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine can undergo lipid-linked desaturation and acylation in plant microsomal membranes. This process involves the introduction of double bonds into lipid-linked acyl groups, a fundamental aspect of lipid metabolism (Sperling & Heinz, 1993).
Phase Behavior in Lipid Mixtures : The phase behavior of lipid mixtures containing similar compounds has been studied, revealing insights into lipid phase separations in membranes. These findings are critical for understanding the structural organization of cellular membranes and their functional implications (Dumaual, Jenski, & Stillwell, 2000).
Synthesis of Polyunsaturated Fatty Acids : The synthesis of elongated polyunsaturated fatty acids, closely related to the compound , has been achieved. This synthesis is important for biochemical investigations, particularly in understanding the role of these fatty acids in various biological processes (Kuklev & Smith, 2006).
Molecular Motion in Phospholipid Bilayers : Studies on the molecular motion in phospholipid bilayers formed from unsaturated lecithins provide insights into the biophysical properties of these lipids. Such research helps in understanding how the unsaturation and chain length of lipids influence the dynamics and properties of biological membranes (Barton & Gunstone, 1975).
Properties of Ethanolamides of Fatty Acids : The synthesis and analysis of ethanolamides of polyunsaturated fatty acids, including derivatives of the compound in focus, have been explored. This research is significant for understanding the chemical properties and potential applications of these lipid derivatives (Karaulov, Rybin, Kuklev, & Akulin, 2004).
Interaction with Plasma Membrane Ion Channels : Research has indicated that certain ether-linked phospholipids can interact with plasma membrane ion channels, modulating their function. This finding opens up potential applications in understanding and manipulating cellular signaling processes (Potier et al., 2011).
High-Temperature Behavior of Phospholipids : The behavior of similar phospholipids in high-temperature water has been studied, providing insights into the stability and degradation pathways of these compounds under extreme conditions. Such knowledge is essential for industrial applications where stability at high temperatures is crucial (Changi, Matzger, & Savage, 2012).
Sensing Small Molecule Interactions with Lipid Membranes : Research has utilized pH modulation to detect interactions between small molecules and lipid bilayers, a method that can be applied to understand how various compounds interact with cellular membranes (Huang et al., 2013).
properties
Product Name |
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C48H84NO8P |
Molecular Weight |
834.2 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16-17,19-20,22,24-25,29,31,46H,6-7,9,11-13,15,18,21,23,26-28,30,32-45H2,1-5H3/b10-8-,16-14-,19-17-,22-20-,25-24-,31-29-/t46-/m1/s1 |
InChI Key |
FYVNIFOYDIIODX-KNKJIUSSSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
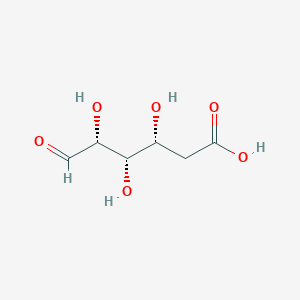

![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)
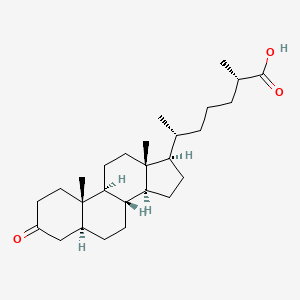
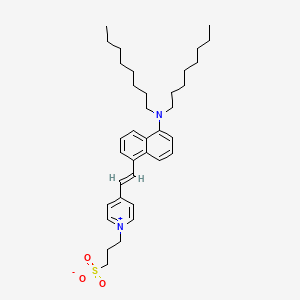
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
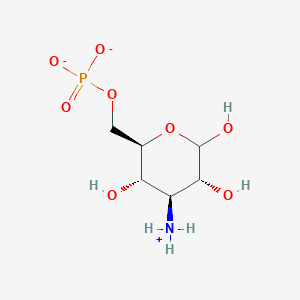

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
